1-[(2-Bromothiophen-3-yl)methyl]-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Bromothiophen-3-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that features both a pyrazole ring and a bromothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromothiophen-3-yl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 2-bromothiophene-3-carbaldehyde with hydrazine derivatives under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Bromothiophen-3-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted thiophene derivatives.
- Oxidized or reduced pyrazole derivatives.
- Coupled aromatic compounds.
Scientific Research Applications
1-[(2-Bromothiophen-3-yl)methyl]-1H-pyrazol-4-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(2-Bromothiophen-3-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
- 1-[(2-Chlorothiophen-3-yl)methyl]-1H-pyrazol-4-amine
- 1-[(2-Fluorothiophen-3-yl)methyl]-1H-pyrazol-4-amine
- 1-[(2-Methylthiophen-3-yl)methyl]-1H-pyrazol-4-amine
Comparison: Compared to its analogs, 1-[(2-Bromothiophen-3-yl)methyl]-1H-pyrazol-4-amine exhibits unique reactivity due to the presence of the bromine atom, which can participate in various substitution and coupling reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H8BrN3S |
---|---|
Molecular Weight |
258.14 g/mol |
IUPAC Name |
1-[(2-bromothiophen-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C8H8BrN3S/c9-8-6(1-2-13-8)4-12-5-7(10)3-11-12/h1-3,5H,4,10H2 |
InChI Key |
GZYLVIUTBRUHHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1CN2C=C(C=N2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.